

An In-depth Technical Guide to Biotin-PEG12-NHS Ester

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Compound of Interest		
Compound Name:	Biotin-PEG12-NHS ester	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Biotin-PEG12-NHS ester**, a heterobifunctional crosslinker widely utilized in bioconjugation, diagnostics, and drug development. We will delve into its chemical structure, mechanism of action, key applications, and detailed experimental protocols.

Introduction to Biotin-PEG12-NHS Ester

Biotin-PEG12-NHS ester is a versatile biotinylation reagent designed for the efficient labeling of proteins, antibodies, and other molecules containing primary amines.[1] Its structure is composed of three key functional components:

- A biotin moiety, which exhibits an exceptionally high binding affinity for avidin and streptavidin proteins.[1][2]
- A long, hydrophilic polyethylene glycol (PEG) spacer with 12 PEG units, which enhances water solubility and minimizes steric hindrance.[1][3]
- An N-hydroxysuccinimide (NHS) ester, an amine-reactive group that forms stable amide bonds with primary amines.[1][2]

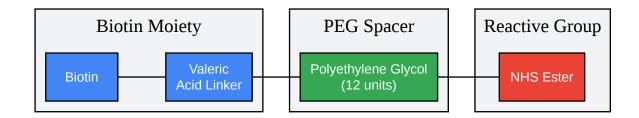
This unique combination of features makes **Biotin-PEG12-NHS ester** an invaluable tool for a wide range of applications, including affinity purification, immunoassays, cell surface labeling,



and targeted drug delivery.[2][3][4]

Chemical Structure and Properties

The structure of **Biotin-PEG12-NHS** ester consists of a biotin head group linked via a valeric acid sidechain to a 12-unit polyethylene glycol spacer, which is terminated by an NHS ester.



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Caption: Chemical structure of Biotin-PEG12-NHS ester.

Quantitative Data Summary

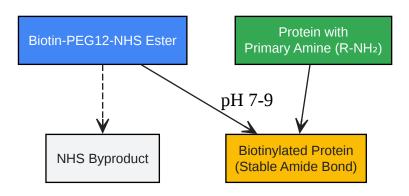
The physicochemical properties of **Biotin-PEG12-NHS ester** are summarized in the table below for easy reference.

Property	Value	References
Molecular Formula	C41H72N4O18S	[3][5][6]
Molecular Weight	~941.1 g/mol	[3][5][6][7][8]
CAS Number	365441-71-0	[3][5][6][7][9]
Appearance	White to off-white solid	[3][9]
Purity	≥95%	[8][9]
Solubility	Soluble in DMSO and DMF	[3][10]
Storage Conditions	Store at -20°C, protect from moisture	[7][11]
Melting Point	74-76°C	[12]



Mechanism of Action: Amine-Reactive Conjugation

The biotinylation reaction using **Biotin-PEG12-NHS** ester is a straightforward and efficient process. The NHS ester is a highly reactive group that readily undergoes a nucleophilic attack by primary amines (-NH₂), which are present on the N-terminus of polypeptides and the side chains of lysine residues.[1] This reaction, typically carried out in a pH range of 7-9, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. [1][12][13]



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Caption: Reaction of **Biotin-PEG12-NHS** ester with a primary amine.

Key Advantages of the PEG Spacer

The 12-unit polyethylene glycol (PEG) spacer is a critical feature of this reagent, offering several advantages over biotinylation reagents with shorter, hydrophobic spacers:

- Enhanced Water Solubility: The hydrophilic nature of the PEG chain imparts greater water solubility to the reagent and the resulting biotinylated molecule, which helps to prevent aggregation.[1][3]
- Reduced Steric Hindrance: The long spacer arm effectively positions the biotin moiety away from the surface of the labeled molecule, minimizing steric hindrance and ensuring greater accessibility for binding to streptavidin or avidin.[3][13]
- Membrane Impermeability: The water-solubility of the reagent prevents it from permeating cell membranes, making it an ideal choice for the specific labeling of cell surface proteins.[1]
 [3]



Experimental Protocols and Applications

Biotin-PEG12-NHS ester is employed in a variety of applications due to its efficient and versatile nature.

Common Applications:

- Protein and Antibody Labeling: For use in ELISA, Western blotting, and other immunodetection assays.[1][3]
- Cell Surface Biotinylation: To study membrane protein dynamics, expression, and localization.[3]
- Affinity Purification: For the isolation of specific proteins or protein complexes from lysates using streptavidin-coated beads (pull-down assays).[3]
- Drug Delivery Systems: Utilized in targeted drug delivery by conjugating therapeutic agents to biotinylated carriers.[3] It also serves as a PEG-based linker for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[10]

General Protocol for Protein Biotinylation

This protocol provides a general guideline for labeling a protein with **Biotin-PEG12-NHS ester**. The optimal conditions may need to be determined empirically for specific applications.

A. Materials Required:

- Biotin-PEG12-NHS ester
- Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Desalting column or dialysis equipment for removing excess biotin
- B. Procedure:
- Reagent Preparation:



- Equilibrate the vial of Biotin-PEG12-NHS ester to room temperature before opening to prevent moisture condensation.[14]
- Prepare a stock solution (e.g., 10 mM) by dissolving the reagent in anhydrous DMSO or DMF.[14] This stock solution should be prepared fresh immediately before use.

Biotinylation Reaction:

- Calculate the required volume of the biotin reagent stock solution. A 5- to 20-fold molar excess of the reagent to the protein is a common starting point for proteins at concentrations greater than 2 mg/mL.[1]
- Add the calculated amount of the biotin reagent to the protein solution while gently vortexing.
- Incubate the reaction mixture for 30 minutes to 1 hour at room temperature, or for 2 hours on ice.

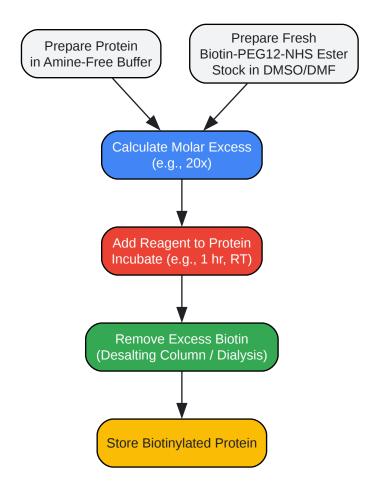
Removal of Excess Biotin:

 After incubation, remove non-reacted biotin reagent to prevent interference in downstream applications. This can be achieved using a desalting column or through dialysis against an appropriate buffer (e.g., PBS).

Storage:

 Store the resulting biotinylated protein according to its specific requirements, typically at 4°C for short-term or -20°C for long-term storage.





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